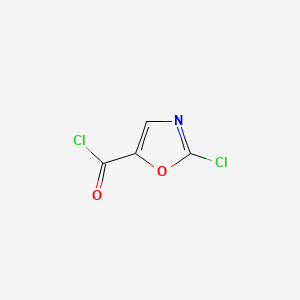
4-(2-Cianofenil)-N,N-dimetilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is somewhat similar . It has a molecular weight of 188.23 and is a solid at room temperature .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, have been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
“N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Quinazolin-4-il-tiourea
El compuesto se utiliza en la síntesis de 1-sustituido-3-(2-fenilquinazolin-4-il) tioureas. Esto se logra mediante una reacción de cicloadición intramolecular de 1-sustituido-3-[(2-cianofenilimino) fenilmetil] tioureas. Estos compuestos se preparan mediante la reacción de N-(2-cianofenil)benzimidoyl isotionato con aminas primarias .
Preparación de N-(2-Cianofenil)clorometanimidoyl cloruro
El compuesto se utiliza en la preparación de N-(2-cianofenil)clorometanimidoyl cloruro. Esto se hace mediante la cloración de 2-cianofenilisotiocianato en cloroformo con un exceso de cloruro de sulfuryl .
Síntesis de derivados de 2-(2-Cianofenil)-N-fenilacetamida
El compuesto se utiliza en la síntesis de derivados de 2-(2-cianofenil)-N-fenilacetamida a partir de metil-2-(2-cianofenil)acetatos. Esto se logra mediante amidación selectiva utilizando AlMe3 como catalizador .
Actividad anticancerígena
Los derivados de 2-(2-cianofenil)-N-fenilacetamida recién sintetizados se han evaluado para su actividad anticancerígena in vitro .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular con la topoisomerasa II del ADN humano utilizando los derivados de 2-(2-cianofenil)-N-fenilacetamida .
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide is not fully understood. However, it is believed to interact with various biochemical pathways, including those involved in the metabolism of drugs and the regulation of inflammatory responses. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 4-(2-Cyanophenyl)-N,N-dimethylbenzamide has been found to inhibit the activity of certain types of cancer cells.
Biochemical and Physiological Effects
4-(2-Cyanophenyl)-N,N-dimethylbenzamide has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as the ability to modulate the activity of enzymes involved in the metabolism of drugs. Additionally, it has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Cyanophenyl)-N,N-dimethylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. Additionally, it is relatively non-toxic and has been found to have a wide range of biochemical and physiological effects. However, it is important to note that there are some limitations to its use in laboratory experiments. For example, it is not currently approved for use in humans and its mechanism of action is not fully understood.
Direcciones Futuras
The potential applications of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide are numerous. Further research is needed to better understand its mechanism of action and to identify potential therapeutic uses. Additionally, further research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide to interact with other biochemical pathways and to develop new methods of synthesis. Additionally, further research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide to interact with other biochemical pathways and to develop new methods of synthesis. Finally, research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide as a potential inhibitor of cancer cell growth.
Métodos De Síntesis
4-(2-Cyanophenyl)-N,N-dimethylbenzamide can be synthesized using a variety of methods. One method involves the reaction of 2-cyanophenylhydrazine with dimethylformamide in the presence of an acid catalyst. This reaction results in the formation of a hydrazone, which can then be hydrolyzed to form 4-(2-Cyanophenyl)-N,N-dimethylbenzamide. Other methods include the reaction of 2-cyanophenylhydrazine with dimethylacetamide or dimethylisocyanate.
Propiedades
IUPAC Name |
4-(2-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEJRBSBVCTPJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742884 |
Source


|
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-24-7 |
Source


|
| Record name | [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)


![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)






